![molecular formula C50H59CuN14NaO12S4 B13730790 Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium CAS No. 167614-41-7](/img/structure/B13730790.png)
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium is a complex compound that belongs to the class of cuprates. Cuprates are compounds that contain copper atoms in an anion form. This particular compound is characterized by its intricate structure, which includes multiple sulfonyl and amino groups, making it a unique and versatile chemical entity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium typically involves the reaction of copper salts with organic ligands under controlled conditions. The process often requires the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain precise control over the reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur with reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated copper complexes, while reduction can produce amine-functionalized copper compounds .
Scientific Research Applications
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and nanomaterials .
Mechanism of Action
The mechanism by which Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and organic molecules, facilitating various chemical transformations. Its sulfonyl and amino groups play a crucial role in these interactions, enabling the compound to act as a versatile catalyst and probe .
Comparison with Similar Compounds
Similar Compounds
Tetrachloridocuprate(II): An inorganic cuprate with a simpler structure, known for its coordination with chloride ions.
Dimethylcuprate(I): An organic cuprate used in organic synthesis, characterized by its reactivity with organic groups.
Uniqueness
Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium stands out due to its complex structure and multifunctional groups, which provide it with unique properties and a wide range of applications. Its ability to participate in various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
167614-41-7 |
|---|---|
Molecular Formula |
C50H59CuN14NaO12S4 |
Molecular Weight |
1262.9 g/mol |
IUPAC Name |
copper;sodium;15,25,34-tris[3-[2-hydroxyethyl(methyl)amino]propylsulfamoyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28,30,32,34-octadecaene-6-sulfonate |
InChI |
InChI=1S/C50H60N14O12S4.Cu.Na/c1-62(21-24-65)18-4-15-51-77(68,69)31-7-11-35-39(27-31)47-55-43(35)54-44-36-12-8-32(78(70,71)52-16-5-19-63(2)22-25-66)28-40(36)48(56-44)58-46-38-14-10-34(80(74,75)76)30-42(38)50(60-46)61-49-41-29-33(9-13-37(41)45(57-47)59-49)79(72,73)53-17-6-20-64(3)23-26-67;;/h7-14,27-30,51-53,65-67H,4-6,15-26H2,1-3H3,(H3-2,54,55,56,57,58,59,60,61,74,75,76);;/q-2;+2;+1/p-1 |
InChI Key |
IVIJKGRMRPGSLT-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=NC4=C5C=CC(=CC5=C(N4)N=C6C7=C(C=C(C=C7)S(=O)(=O)[O-])C(=NC8=C9C=C(C=CC9=C(N8)N=C2[N-]3)S(=O)(=O)NCCCN(C)CCO)[N-]6)S(=O)(=O)NCCCN(C)CCO)CCO.[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


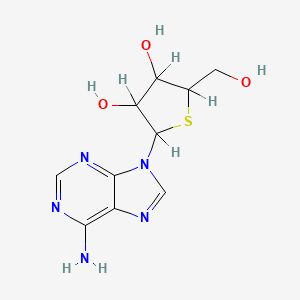
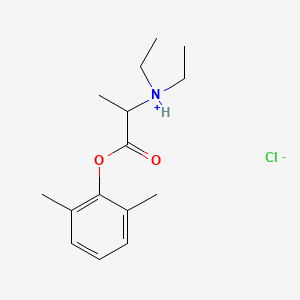
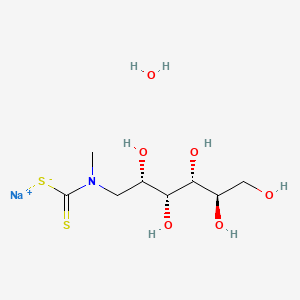
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
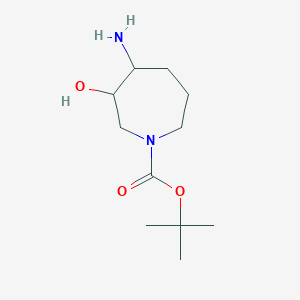
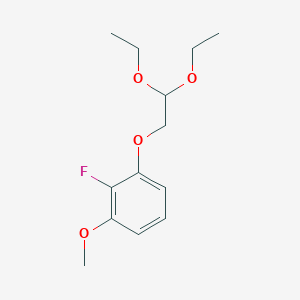
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
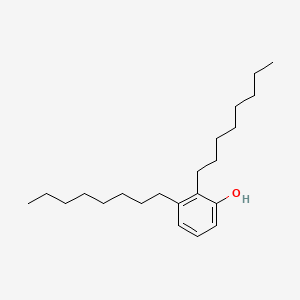
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
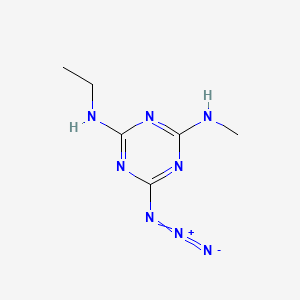
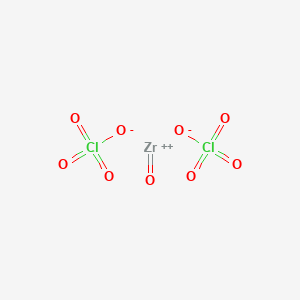
![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)

